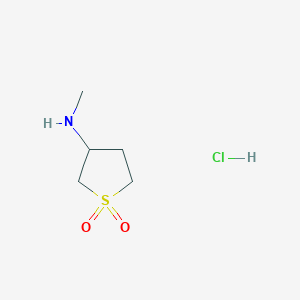

3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of thiophene derivatives is a topic of interest due to their potential applications in pharmaceuticals and materials science. For instance, a two-step method was used to synthesize 1-(3,4-dichlorophenyl)-3-(methylamino)propanol hydrochloride, a potential antidepressant, which was then tritium labelled for drug metabolism and disposition studies . This indicates that similar methods could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.

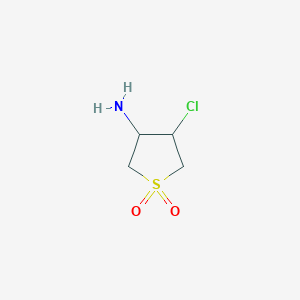

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex, as evidenced by the re-determination of the crystal structure of a related compound, 2-hydroxyimino-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide . The study utilized single crystal X-ray diffraction analysis to solve and refine the structure, revealing a disordered group within the molecule. This highlights the importance of accurate structural determination in understanding the properties of thiophene derivatives.

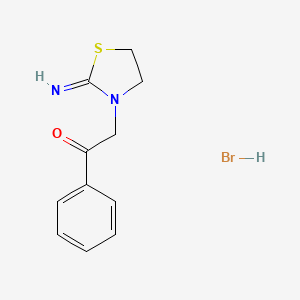

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, as shown by the treatment of 3-methylamino-5-phenylthiophene with α,β-unsaturated esters and nitriles, leading to the formation of different thiophene compounds . These reactions are influenced by the structure of the reactants and can result in diverse products, suggesting that "3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride" may also participate in similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be deduced from their synthesis and molecular structure. For example, the quantitative preparation of 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide and its reactivity in [4+2] cycloadditions with dienophiles such as DMAD and C60 was described . This indicates that thiophene derivatives can be highly reactive and participate in cycloaddition reactions, which could be relevant for understanding the reactivity of "3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride".

Scientific Research Applications

1. Cycloaddition Reactions

The compound has been utilized in [4+2] cycloaddition reactions, specifically with dienophiles like DMAD and C60, leading to efficient and clean formation of Diels–Alder cycloadducts. This showcases its potential in the synthesis of complex organic structures (Markoulides et al., 2012).

2. Structural and Vibrational Analysis

Studies involving spectroscopic techniques such as FTIR and FT-Raman, along with B3LYP methods, have been conducted to understand the structural, vibrational, and electronic properties of related compounds, highlighting its relevance in molecular analysis (Arjunan et al., 2015).

3. Nucleophilic Reactions

The compound’s behavior in nucleophilic reactions with α,β-unsaturated esters and nitriles has been explored, revealing various product formations and providing insight into its chemical reactivity (Lee & Kim, 2000).

4. Reactivity of Related Scaffolds

Research on related tetrahydropyrrolo and isothiazol frameworks, which feature reactive centers similar to 3-(Methylamino)tetrahydrothiophene, has provided valuable insights into their reactivity and potential applications in chemical synthesis (Omelian et al., 2020).

5. One-Pot Synthesis Applications

This compound has been used in one-pot double Diels–Alder reactions, demonstrating its utility in complex organic synthesis processes (Markoulides et al., 2013).

6. Computational Mechanism Studies

Computational studies have explored its role in nucleophilic reaction mechanisms, aiding in the understanding of complex chemical processes (Contini et al., 2005).

7. Synthesis of Biologically Active Compounds

The compound has been employed in the synthesis of biologically active heterocyclic compounds, highlighting its significance in medicinal chemistry (Zarovnaya et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

N-methyl-1,1-dioxothiolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-6-5-2-3-9(7,8)4-5;/h5-6H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMVJUKSMDLDPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCS(=O)(=O)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride | |

CAS RN |

53287-53-9 | |

| Record name | 3-(methylamino)-1lambda6-thiolane-1,1-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

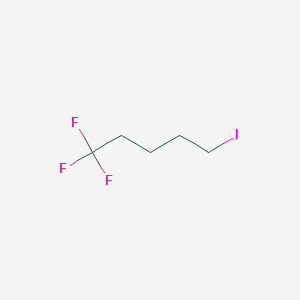

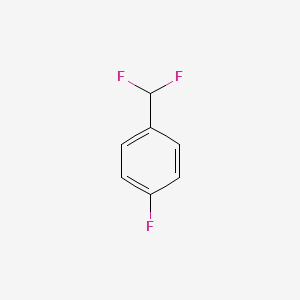

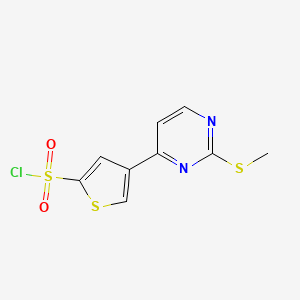

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1303536.png)

![Ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B1303538.png)

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)